3-Methyl-5-propyl-2-furanundecanoic acid
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Overview
Description
3-Methyl-5-propyl-2-furanundecanoic acid is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propyl-2-furanundecanoic acid typically involves the formation of the furan ring followed by the attachment of the alkyl chains. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propyl-2-furanundecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxyl group can yield alcohols.
Scientific Research Applications
3-Methyl-5-propyl-2-furanundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a subject of interest in studies of lipid metabolism and signaling.
Medicine: Potential therapeutic applications are being explored, particularly in the context of its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propyl-2-furanundecanoic acid involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the alkyl chains can interact with lipid membranes. These interactions can modulate cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methyl-5-propyl-2-furanundecanoic acid is unique due to its specific alkyl chain length and substitution pattern on the furan ring
Properties
CAS No. |
116627-49-7 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
11-(3-methyl-5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C19H32O3/c1-3-12-17-15-16(2)18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21/h15H,3-14H2,1-2H3,(H,20,21) |
InChI Key |
XZOBJEOEOJXQBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C |
Origin of Product |
United States |
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